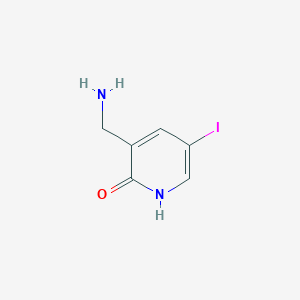
3-(Aminomethyl)-5-iodopyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 3-position, an iodide at the 5-position, and a carbonyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one typically involves the iodination of 3-(Aminomethyl)pyridine followed by the introduction of the carbonyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodide at the 5-position. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-iodopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodide can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)-5-iodopyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodide can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carbonyl group can also participate in nucleophilic addition reactions, further influencing its activity .
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the iodide and carbonyl groups, making it less reactive in certain chemical reactions.
5-Iodo-2-pyridone: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
3-(Aminomethyl)-5-bromopyridin-2(1H)-one: Similar structure but with a bromide instead of an iodide, leading to different reactivity and biological activity.
Uniqueness
3-(Aminomethyl)-5-iodopyridin-2(1H)-one is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and biological interactions. The presence of the iodide enhances its reactivity compared to similar compounds with other halides .
特性
分子式 |
C6H7IN2O |
|---|---|
分子量 |
250.04 g/mol |
IUPAC名 |
3-(aminomethyl)-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10) |
InChIキー |
JOFWVGANMVQWQX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
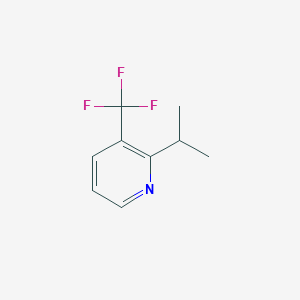
![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
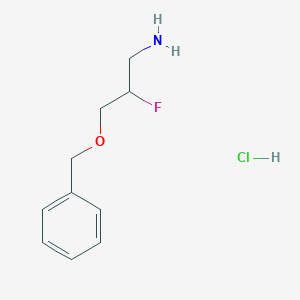
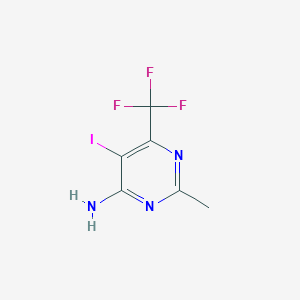
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

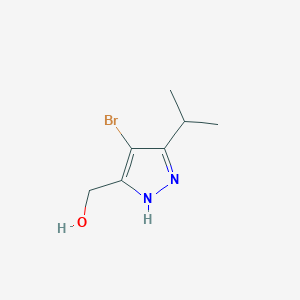
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
